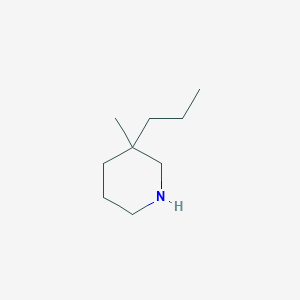

3-Methyl-3-propylpiperidine

Beschreibung

3-Methyl-3-propylpiperidine is a bicyclic amine featuring a piperidine ring substituted with methyl and propyl groups at the 3-position. Its molecular formula is C₉H₁₉N, with a CAS number of 137605-96-0 and an InChIKey of BXAVWTMYJUJAAX-UHFFFAOYSA-N . Its structural rigidity and alkyl substituents make it a valuable building block for designing bioactive molecules, particularly in central nervous system (CNS) drug discovery.

Eigenschaften

IUPAC Name |

3-methyl-3-propylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-5-9(2)6-4-7-10-8-9/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAVWTMYJUJAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of pyridine derivatives using a catalyst such as molybdenum disulfide. This process involves the reduction of pyridine to piperidine, followed by further functionalization to introduce the methyl and propyl groups .

Industrial Production Methods: Industrial production of 3-Methyl-3-propylpiperidine may involve large-scale hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-3-propylpiperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

3-Methyl-3-propylpiperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: This compound is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Methyl-3-propylpiperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various biological processes. The exact mechanism may vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 3-Methyl-3-propylpiperidine | C₉H₁₉N | 141.26 | 3-methyl, 3-propyl | 137605-96-0 |

| 3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) | C₁₄H₂₁NO | 219.33 | 3-hydroxyphenyl, N-propyl | N/A |

| 3-(3-Methyloxetan-3-yl)piperidine | C₈H₁₅NO | 155.20 | 3-methyloxetan | N/A |

| 3-(2-Methylphenoxy)piperidine hydrochloride | C₁₂H₁₈ClNO | 227.73 | 2-methylphenoxy, HCl salt | 1858256-18-4 |

| 3-Methylpiperidine | C₆H₁₃N | 99.18 | 3-methyl | 626-56-2 |

Key Observations :

- 3-PPP incorporates a polar hydroxyphenyl group, enhancing receptor-binding affinity compared to the nonpolar alkyl chains of 3-methyl-3-propylpiperidine .

- 3-(2-Methylphenoxy)piperidine hydrochloride has a phenoxy group and hydrochloride salt, improving solubility for pharmacological applications .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles

Key Observations :

- 3-PPP exhibits unique dopamine receptor bifunctionality , distinguishing it from alkyl-substituted piperidines like 3-methyl-3-propylpiperidine. The S enantiomer selectively activates presynaptic receptors while blocking postsynaptic ones, a profile absent in simpler alkyl analogs .

- 3-Methylpiperidine lacks complex substituents, making it more reactive in industrial applications but less targeted in pharmacology .

Biologische Aktivität

3-Methyl-3-propylpiperidine is a cyclic amine with the molecular formula C₈H₁₅N, characterized by a piperidine ring substituted with a methyl group and a propyl group at the nitrogen atom. This structural configuration significantly influences its chemical properties and biological activities. The compound falls under the category of piperidine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. Notably, 3-Methyl-3-propylpiperidine exhibits notable biological activities, particularly in pharmacology, including interactions with various neurotransmitter systems.

- Molecular Formula : C₈H₁₅N

- Molecular Weight : 127.21 g/mol

- Structure :

Pharmacological Interactions

Research indicates that 3-Methyl-3-propylpiperidine may interact with several neurotransmitter systems, which could lead to various pharmacological effects. These include potential applications in treating neurological disorders due to its ability to modulate neurotransmitter activity.

Anticancer Potential

A study on piperidine derivatives highlighted the anticancer potential of compounds similar to 3-Methyl-3-propylpiperidine. For instance, derivatives with structural similarities exhibited antiproliferative activity against human leukemia cells, suggesting that this compound may also possess similar properties .

Case Studies and Experimental Data

- Antiproliferative Activity :

-

Neurotransmitter Modulation :

- The compound's structural similarity to known neurotransmitter modulators suggests potential effects on dopamine and serotonin pathways, which are critical in various psychiatric conditions .

Comparative Table of Piperidine Derivatives

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.